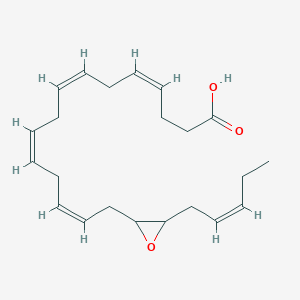
16(17)-EpDPE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16(17)-Epdpe, also known as 16, 17-edp, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 16(17)-epdpe is considered to be a docosanoid lipid molecule. 16(17)-Epdpe is considered to be a practically insoluble (in water) and relatively neutral molecule. 16(17)-Epdpe has been detected in multiple biofluids, such as blood and urine. Within the cell, 16(17)-epdpe is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 16(17)-Epdpe can be biosynthesized from all-cis-docosa-4, 7, 10, 13, 16, 19-hexaenoic acid.
(4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation of the 16,17-double bond of docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,10Z,13Z,19Z)-16,17-epoxydocosapentaenoate.
Aplicaciones Científicas De Investigación
1. Educational Implications in Space Exploration
16(17)-EpDPE may have implications in space exploration education programs. The National Space Biomedical Research Institute's Education and Public Outreach Program (NSBRI EPOP) focuses on training scientists and inspiring students in space exploration, including potentially the application of such compounds (MacLeish et al., 2008).
2. Enhancing STEM Education
The substance may contribute to advancements in Science, Technology, Engineering, and Mathematics (STEM) education. Research in this domain emphasizes the integration of scientific discoveries, like 16(17)-EpDPE, into educational frameworks for improved learning outcomes (Aydeniz & Hodge, 2011).
3. Methodological Development in Scientific Programming Education
16(17)-EpDPE's applications may extend to the development of methodological guidelines for software learning objects in scientific programming education, contributing to an integrated approach to student inquiry and computational experiments (Dolgopolovas et al., 2020).
4. Advancements in Scientific Literacy
Its applications might be relevant in research aimed at improving scientific literacy, particularly in junior high school STEM learning, enhancing student engagement and comprehension in scientific subjects (Khaeroningtyas et al., 2016).
5. Impact on Parallel and Distributed Scientific Computing
Research involving 16(17)-EpDPE may influence parallel and distributed scientific computing, particularly in high-performance computing applications for scientific problem-solving (Strazdins et al., 2016).
6. Multidisciplinary Research Integration
The compound's study could exemplify the importance of a multidisciplinary approach in modern scientific research, combining fields such as biology, computer science, and physics, particularly in complex projects like metagenomic analysis (Muterspaw et al., 2015).
Propiedades
Nombre del producto |
16(17)-EpDPE |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z)-15-[3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12- |
Clave InChI |
BCTXZWCPBLWCRV-ZYADFMMDSA-N |
SMILES isomérico |
CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
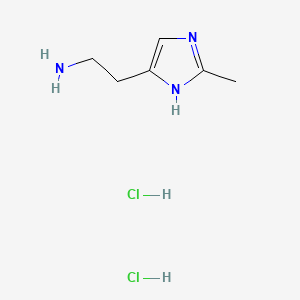
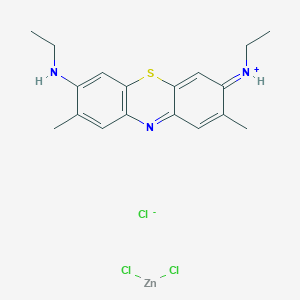
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
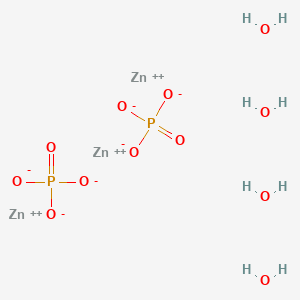
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)
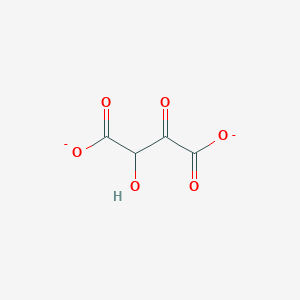
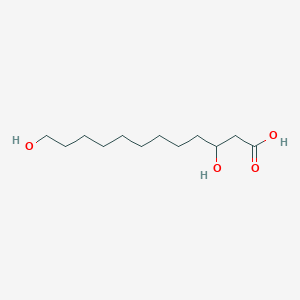
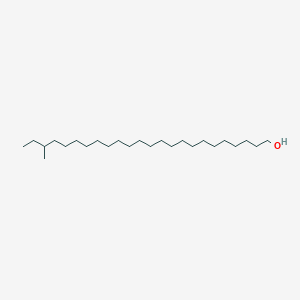
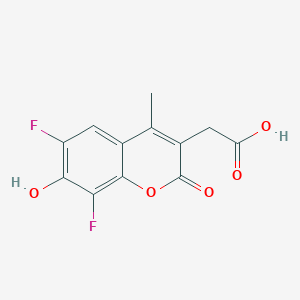
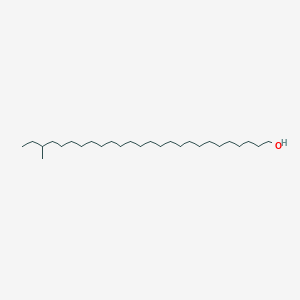
![5h-[1,3]Thiazolo[3,2-a]pyrimidine](/img/structure/B1258607.png)
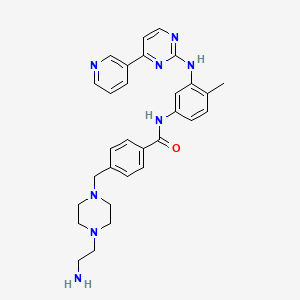
![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)